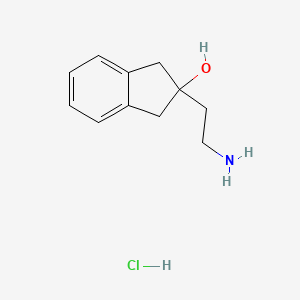
1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 1808271-73-9 . It has a molecular weight of 295.55 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10IN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation
Studies on the degradation of nitrogen-containing hazardous compounds, including amines, dyes, and pesticides, highlight the effectiveness of advanced oxidation processes (AOPs) in mineralizing recalcitrant compounds. These processes could be relevant to understanding how compounds like 1-(4-Iodophenyl)cyclopropan-1-amine; hydrochloride might be broken down in environmental or laboratory settings. AOPs, including ozone, Fenton processes, and photocatalysis, offer pathways to degrade complex organic molecules, potentially including pharmaceutical intermediates and environmental pollutants (Bhat & Gogate, 2021).
Cyclodextrin-Based Nanosponges
Cyclodextrin-based nanosponges (CD-NS) present innovative applications in drug delivery, environmental control, and chemical reactions. These highly porous nanoparticles can form complexes with various types of molecules, improving solubility and protection of compounds. This technology could potentially be applied to enhance the delivery or stability of specific chemicals like 1-(4-Iodophenyl)cyclopropan-1-amine; hydrochloride in pharmaceutical or industrial contexts (Sherje et al., 2017).
Organic Corrosion Inhibitors
Research on organic corrosion inhibitors for metal substrates in acidic solutions addresses the application of organic compounds, including nitrogen heterocycles, in preventing metallic dissolution. The presence of heteroatoms (N, O, S, P) in these molecules contributes to their efficacy as corrosion inhibitors. Such studies could inform the use of nitrogen-containing compounds, similar to 1-(4-Iodophenyl)cyclopropan-1-amine; hydrochloride, in protecting metals during industrial processes (Goyal et al., 2018).
Antioxidant Properties of Hydroxycinnamic Acids
The exploration of structure-activity relationships (SARs) in hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into how modifications in molecular structures can enhance biological activities. Although focusing on a different class of compounds, such studies underline the importance of detailed chemical analysis and modification in developing effective antioxidants, which could be analogous to optimizing compounds like 1-(4-Iodophenyl)cyclopropan-1-amine; hydrochloride for specific applications (Razzaghi-Asl et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propriétés
IUPAC Name |
1-(4-iodophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKSSWIXXBOFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)


![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)


![(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617443.png)
![Benzo[d]isothiazole-6-carboxylic acid](/img/structure/B2617444.png)
![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617445.png)

![N-(3-methoxybenzyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2617448.png)
![7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2617449.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2617452.png)
